molecular formula C10H18N2O B13164174 1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one

1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one

Cat. No.: B13164174
M. Wt: 182.26 g/mol
InChI Key: XFMKXXHHMXTNBX-UHFFFAOYSA-N
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Description

1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one (CAS 1784385-15-4) is a spirocyclic compound featuring a 2,6-diazaspiro[3.4]octane core linked to a butanone moiety. This structure positions it within a class of molecules known for their conformational rigidity and versatility in medicinal chemistry. The diazaspiro core enables interactions with diverse biological targets, while the butanone chain influences pharmacokinetic properties such as solubility and metabolic stability .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-(2,7-diazaspiro[3.4]octan-2-yl)butan-1-one

InChI

InChI=1S/C10H18N2O/c1-2-3-9(13)12-7-10(8-12)4-5-11-6-10/h11H,2-8H2,1H3

InChI Key

XFMKXXHHMXTNBX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CC2(C1)CCNC2

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Spirocyclization

Step 1: Preparation of the Spirocyclic Core

  • The core structure, 2,6-diazaspiro[3.4]octan-2-one, can be synthesized via cyclization of suitable diamine precursors with ketone derivatives.
  • A common approach involves reacting a diamino compound with a ketone or aldehyde bearing the appropriate functional groups to facilitate intramolecular cyclization, forming the spirocyclic system.

Example:

  • Reacting a diamino compound with a ketone such as butanone (methyl ethyl ketone) under acidic or basic conditions to promote cyclization.
  • The cyclization typically proceeds via nucleophilic attack of amine groups on the carbonyl carbon, followed by dehydration to form the spirocyclic lactam.

Reaction conditions:

Parameter Typical Range
Solvent Ethanol, acetic acid, or DMF
Catalyst Acidic (e.g., HCl, p-TsOH) or basic (NaOH)
Temperature 80-150°C
Time 4-24 hours

Functionalization of the Spiro Core

Notable Research Discoveries and Data Tables

Study/Patent Methodology Key Conditions Yield Remarks
WO2022022846A1 Multi-step synthesis involving cyclization and acylation Acid catalysis, reflux ~45% Novel inhibitors with similar scaffolds
EP3932914A1 Reacting diamines with ketone derivatives Basic conditions, elevated temperature 50-60% Emphasis on biological activity, adaptable to various substituents
US20160122359A1 Sequential cyclization and acylation Use of acyl chlorides, inert atmosphere 40-55% Focused on NMDA receptor modulators, adaptable for spiro compounds

Summary of Key Reaction Conditions

Reaction Step Typical Reagents Conditions Purpose
Spirocyclic core formation Diamines + ketones Acidic or basic, 80-150°C Cyclization to form the spiro ring
Functionalization Acyl chlorides or anhydrides 0-25°C, inert atmosphere Attach the butanone moiety
Purification Chromatography Ambient or controlled temperature Isolate pure compound

Chemical Reactions Analysis

Types of Reactions

1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a sigma-1 receptor antagonist, enhancing the antinociceptive effect of morphine and rescuing morphine tolerance . This interaction modulates the sigma-1 receptor pathway, which is involved in pain perception and opioid tolerance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and pharmacological profiles of diazaspiro compounds are highly sensitive to structural variations, including spiro ring size, substituent position, and peripheral functional groups. Below is a detailed comparison of 1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one with key analogues:

Key Findings

  • Ring Size and Target Selectivity: The 3.4 spiro ring in 1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one distinguishes it from the 3.3-heptan core in vasopressin antagonists (e.g., ), which target neuropsychiatric pathways. The 3.4 ring size is critical for kinase inhibition, as demonstrated in CDK2 complex studies (), where substituent positioning (e.g., butanone vs. tryptoline acrylamide) dictates cellular activity .
  • Substituent Position and Activity: Ketone placement significantly alters biological function. For example, 2,6-Diazaspiro[3.4]octan-7-one derivatives () exhibit sigma-1 receptor antagonism, whereas the 2-yl-butanone variant may prioritize kinase interactions . The nitrofuran carboxamide group in enhances antitubercular potency, suggesting that electron-deficient peripheries improve activity against Mycobacterium tuberculosis .
  • Chain Length and Pharmacokinetics: Butanone (C4 chain) in the target compound may offer improved metabolic stability compared to shorter chains (e.g., propanone in 3.5-nonane derivatives), though this requires empirical validation .

Biological Activity

1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one, also known by its CAS number 1784625-34-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of pain management and neuropharmacology. This compound is part of a class of diazaspiro compounds that have shown promise in modulating various biological pathways.

  • Molecular Formula : C₁₁H₂₀N₂O
  • Molecular Weight : 196.29 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure which is significant for its biological activity.

Biological Activity

The biological activity of 1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one primarily revolves around its interaction with sigma receptors, particularly the sigma-1 receptor (σ1R). Recent studies have highlighted the following key aspects:

Sigma-1 Receptor Antagonism

  • Mechanism of Action : Sigma receptors are implicated in various neurological processes, including pain modulation and neuroprotection. Compounds that act as σ1R antagonists can enhance the analgesic effects of opioids without increasing their side effects. This mechanism is crucial in addressing issues like opioid tolerance and dependence.
  • Research Findings : A study published in PubMed indicated that derivatives of diazaspiro compounds, including those similar to 1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one, were identified as potent σ1R antagonists. These compounds significantly enhanced the antinociceptive effects of morphine while preventing the development of tolerance to morphine's analgesic effects .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Sigma-1 Receptor InteractionIdentified as a potent antagonist enhancing morphine's analgesic effects without tolerance development.
Antiproliferative ActivityRelated compounds demonstrated significant inhibition of cancer cell proliferation in vitro.

Future Directions

Given the promising biological activities associated with 1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one, future research should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Clinical Trials : To evaluate its potential as a therapeutic agent in pain management and oncology.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound's efficacy and minimize side effects.

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